2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
CAS No.: 13734-31-1
Cat. No.: VC21130417
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13734-31-1 |
---|---|
Molecular Formula | C9H17NO4 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12) |
Standard InChI Key | VLHQXRIIQSTJCQ-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is fundamentally an alanine derivative where both the amino group is modified with a tert-butoxycarbonyl (Boc) protecting group and a methyl group . This N-methylated, Boc-protected amino acid has the molecular formula C₉H₁₇NO₄ and a molecular weight of approximately 203.24 g/mol . The compound exists in multiple stereoisomeric forms, including D, L, and racemic DL mixtures, each with specific applications in research and synthesis.
The chemical structure features a carboxylic acid group, a chiral carbon center, and the distinctive tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide chemistry for temporary amine protection.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that are important for its handling, storage, and application in research. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO₄ |
Molecular Weight | 203.24 g/mol |
Physical State (20°C) | Solid |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 296.3±19.0 °C at 760 mmHg |
Flash Point | 133.0±21.5 °C |
Appearance | White to almost white powder or crystal |
LogP | 1.59 |
Exact Mass | 203.115753 |
Polar Surface Area (PSA) | 66.84000 |
Hazard Code | Xi (Irritant) |
The compound is generally supplied as a solid and requires specific storage conditions to maintain its stability and purity .
Identifiers and Nomenclature
For research and commercial purposes, this compound is identified through various systematic names and registry numbers:
Identifier | Value |
---|---|
CAS Number (DL form) | 13734-31-1 |
CAS Number (L form) | 16948-16-6 |
PubChem CID | 4436857 |
IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI | InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12) |
InChIKey | VLHQXRIIQSTJCQ-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
The compound is commonly referred to by several synonyms, including Boc-N-methyl-DL-alanine, N-Boc-N-methyl-DL-alanine, and 2-{(tert-butoxy)carbonylamino}propanoic acid .
Stereochemistry and Isomeric Forms
As a derivative of alanine, 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid can exist in different stereoisomeric forms due to the chiral carbon center. The three main forms are the L-isomer, D-isomer, and the racemic DL mixture.
L-Isomer Properties
The L-isomer (N-(tert-Butoxycarbonyl)-N-methyl-L-alanine, CAS: 16948-16-6) possesses the following specific characteristics:
Property | Value |
---|---|
Melting Point | 89.0 to 94.0 °C (or 93 °C) |
Specific Rotation [α]₂₀/D | -29.0 to -32.0° (C=1, ethanol) |
Appearance | White to almost white powder or crystal |
Purity (Commercial) | >98.0% (GC)(T) |
The L-isomer is particularly important in peptide synthesis where stereochemistry must be preserved for biological activity .
D-Isomer Properties
The D-isomer (Boc-N-methyl-D-alanine) has distinct properties:
Property | Value |
---|---|
Specific Rotation | D= + 32 ± 2° (C=1.127 in MeOH) at 25°C |
Applications | Peptide synthesis, drug development |
The D-isomer is valuable in creating peptide analogs with altered stability, bioavailability, or receptor binding profiles .
Applications in Research and Industry
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid has found widespread use across various scientific disciplines due to its unique structural features and chemical properties.
Peptide Synthesis Applications
This compound serves as a crucial building block in peptide synthesis, particularly for creating modified peptides with enhanced properties. The N-methylation introduces several advantageous characteristics to the resulting peptides:
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Increased resistance to proteolytic degradation
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Enhanced membrane permeability
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Modified conformational preferences
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Altered hydrogen bonding patterns
The protective Boc group enables selective reactions during peptide assembly, enhancing synthesis efficiency by preventing unwanted side reactions .
Drug Development Applications
In medicinal chemistry, 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is extensively used to create analogs of biologically active compounds. Researchers incorporate this modified amino acid to:
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Improve pharmacokinetic properties of drug candidates
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Enhance stability against metabolic degradation
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Increase bioavailability of peptide-based drugs
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Modify receptor binding affinity and selectivity
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Create peptide mimetics with improved drug-like properties
These modifications often lead to drug candidates with superior potency and selectivity profiles compared to their natural counterparts .
Biotechnology Applications
The compound finds applications in various biotechnological processes:
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Production of modified proteins and enzymes with altered properties
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Development of diagnostic reagents and tools
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Creation of biosensors incorporating modified peptide sequences
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Design of peptide-based materials for tissue engineering
Neuroscience Research
In neuroscience, this compound is utilized in studies related to:
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Neurotransmitter systems and receptor interactions
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Development of neuroactive peptides with enhanced brain penetration
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Creation of tools for studying neural signaling pathways
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Design of peptide-based therapeutics for neurological disorders
Biological Activity and Research Findings
Research has revealed several biological activities associated with compounds containing 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid or its derivatives.
Ergogenic Properties
Amino acid derivatives like 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid have been studied for their potential ergogenic effects. Research findings indicate several beneficial properties:
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Influence on the secretion of anabolic hormones
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Provision of metabolic fuel during exercise
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Enhancement of mental performance during stress-related tasks
These properties have led to interest in such compounds as potential ergogenic supplements for athletes and individuals engaging in intensive physical activities.
Pharmacological Studies
Peptides containing N-methylated amino acids, including those derived from this compound, have demonstrated several pharmacological advantages:
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Improved oral bioavailability compared to non-methylated peptides
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Extended half-life in circulation
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Enhanced ability to cross biological barriers, including the blood-brain barrier
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Reduced immunogenicity
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Increased target selectivity
These properties make N-methylated amino acids valuable components in the design of peptide-based pharmaceuticals with improved drug-like characteristics .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C or room temperature (in a cool, dark place, <15°C) |
Atmosphere | Under inert gas (air sensitive) |
Container | Tightly sealed to prevent moisture uptake |
Light Exposure | Protect from light |
These storage conditions help prevent degradation of the Boc protecting group, which can be sensitive to acidic conditions and prolonged exposure to moisture .
Purity Test | Typical Specification |
---|---|
GC Purity | >98.0% |
Neutralization Titration | >98.0% |
These high-purity grades ensure reliable and reproducible research results when using the compound .
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